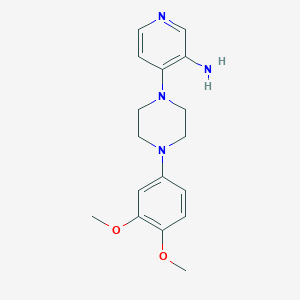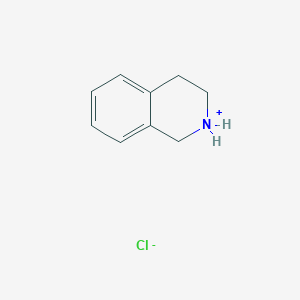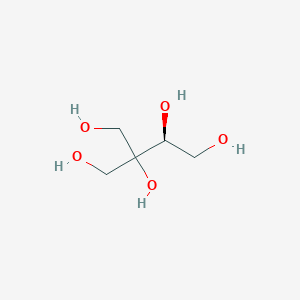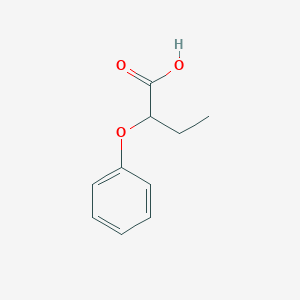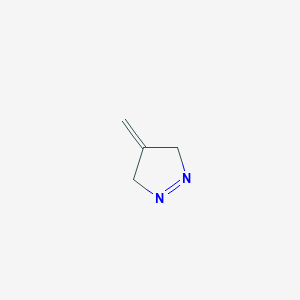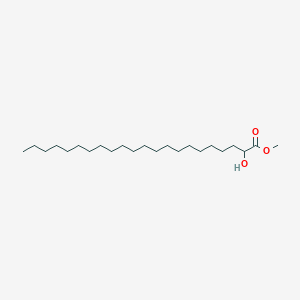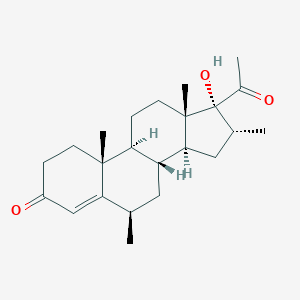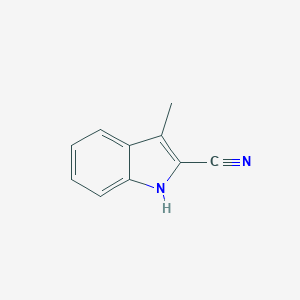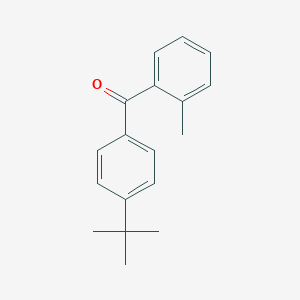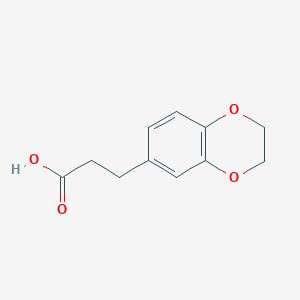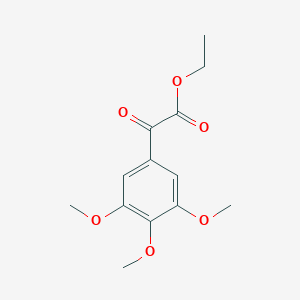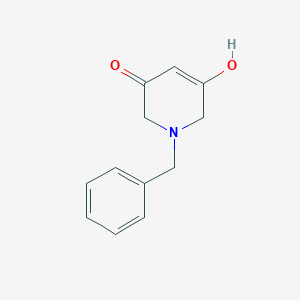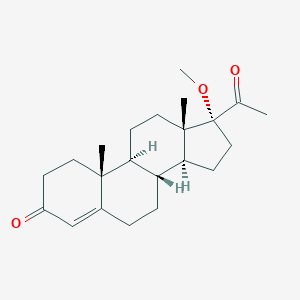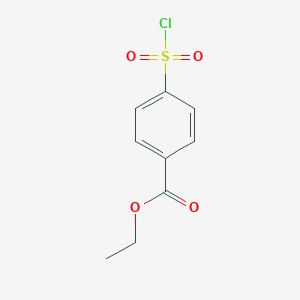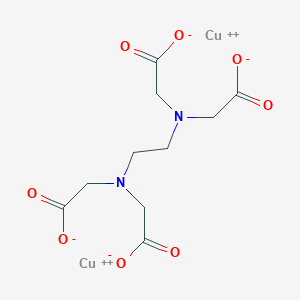
Ethylenediaminetetraacetic acid copper salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethylenediaminetetraacetic acid copper salt (EDTA-Cu) is a chelating agent that is widely used in scientific research. It is a complex of copper ion with EDTA, a polydentate ligand that can bind to metal ions with high affinity. EDTA-Cu has been extensively studied for its ability to sequester copper ions, which makes it useful in a variety of applications, including analytical chemistry, biochemistry, and biotechnology.
Mécanisme D'action
Ethylenediaminetetraacetic acid copper salt binds to copper ions through its four carboxylic acid groups and two amine groups. The complexation reaction is reversible, and the stability of the complex depends on the pH and concentration of copper ions in the solution. Ethylenediaminetetraacetic acid copper salt can also bind to other metal ions, such as zinc, nickel, and lead, but with lower affinity.
Effets Biochimiques Et Physiologiques
Ethylenediaminetetraacetic acid copper salt has been shown to have both positive and negative effects on biological systems. On one hand, it can inhibit the activity of copper-dependent enzymes, which can lead to oxidative stress and cell damage. On the other hand, it can protect cells from copper toxicity by sequestering excess copper ions and preventing their accumulation in tissues.
Avantages Et Limitations Des Expériences En Laboratoire
Ethylenediaminetetraacetic acid copper salt has several advantages as a chelating agent in lab experiments, including:
1. High affinity for copper ions: Ethylenediaminetetraacetic acid copper salt can effectively remove copper ions from solutions and biological samples.
2. Stability and solubility: Ethylenediaminetetraacetic acid copper salt is stable and soluble in water, which makes it easy to handle and store.
3. Versatility: Ethylenediaminetetraacetic acid copper salt can be used in a variety of applications, from analytical chemistry to biotechnology.
However, there are also some limitations to the use of Ethylenediaminetetraacetic acid copper salt, including:
1. Non-specific binding: Ethylenediaminetetraacetic acid copper salt can bind to other metal ions besides copper, which can interfere with some experiments.
2. pH and temperature sensitivity: The stability of Ethylenediaminetetraacetic acid copper salt complex depends on the pH and temperature of the solution, which can affect the accuracy and reproducibility of some experiments.
3. Toxicity: Ethylenediaminetetraacetic acid copper salt can be toxic to cells at high concentrations, which can limit its use in some biological assays.
Orientations Futures
There are several future directions for the research and development of Ethylenediaminetetraacetic acid copper salt, including:
1. Synthesis of modified EDTA ligands: The development of new EDTA ligands with improved selectivity and affinity for copper ions could enhance the performance of Ethylenediaminetetraacetic acid copper salt in various applications.
2. Application in drug delivery: Ethylenediaminetetraacetic acid copper salt could be used as a carrier for drugs that require copper ions for their activity, such as anticancer agents.
3. Development of biosensors: Ethylenediaminetetraacetic acid copper salt could be used as a sensing element in biosensors for the detection of copper ions in environmental and biological samples.
In conclusion, Ethylenediaminetetraacetic acid copper salt is a versatile chelating agent that has been extensively studied for its ability to sequester copper ions. It has many applications in analytical chemistry, biochemistry, and biotechnology, but also has some limitations and potential toxic effects. Further research and development of Ethylenediaminetetraacetic acid copper salt and its derivatives could lead to new and improved applications in various fields.
Méthodes De Synthèse
Ethylenediaminetetraacetic acid copper salt can be synthesized by reacting copper sulfate with EDTA in a basic solution. The reaction produces a blue-colored complex that is soluble in water. The purity and stability of the complex can be improved by adjusting the pH and temperature of the reaction.
Applications De Recherche Scientifique
Ethylenediaminetetraacetic acid copper salt has been used in various scientific research applications, including:
1. Analytical chemistry: Ethylenediaminetetraacetic acid copper salt is used as a reagent for the determination of copper ions in aqueous solutions. The complex is stable and can be easily quantified using spectrophotometric or colorimetric methods.
2. Biochemistry: Ethylenediaminetetraacetic acid copper salt is used as a metal chelator to study the role of copper ions in biological systems. It has been shown to inhibit the activity of copper-dependent enzymes, such as superoxide dismutase and cytochrome c oxidase.
3. Biotechnology: Ethylenediaminetetraacetic acid copper salt is used as a stabilizer for enzymes and proteins that require copper ions for their activity. The complex can protect these biomolecules from degradation and denaturation.
Propriétés
Numéro CAS |
12276-01-6 |
|---|---|
Nom du produit |
Ethylenediaminetetraacetic acid copper salt |
Formule moléculaire |
C10H12Cu2N2O8 |
Poids moléculaire |
415.3 g/mol |
Nom IUPAC |
dicopper;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate |
InChI |
InChI=1S/C10H16N2O8.2Cu/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;/q;2*+2/p-4 |
Clé InChI |
NVFXKYPPSRPHEL-UHFFFAOYSA-J |
SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Cu+2].[Cu+2] |
SMILES canonique |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Cu+2].[Cu+2] |
Synonymes |
Cuprate(2-), N,N-1,2-ethanediylbisN-(carboxy-.kappa.O)methylglycinato-.kappa.N,.kappa.O(4-)-, (OC-6-21)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



